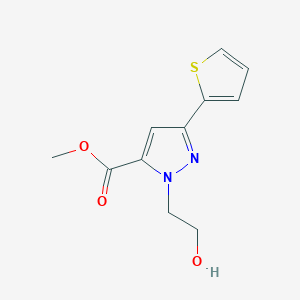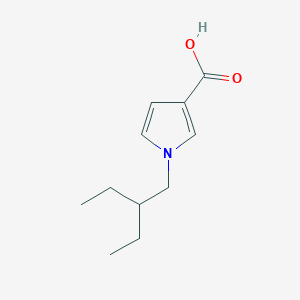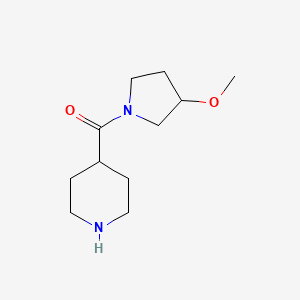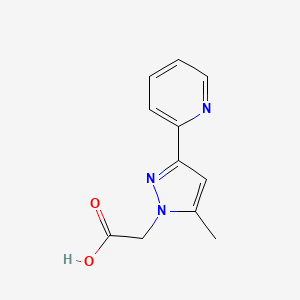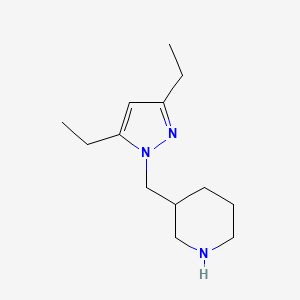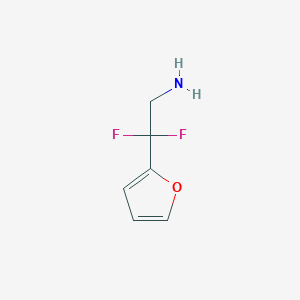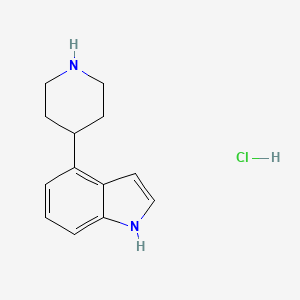
4-(哌啶-4-基)-1H-吲哚盐酸盐
描述
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, 4-Piperidine butyric acid hydrochloride participates in the synthesis of FK866 .Chemical Reactions Analysis
Piperidine derivatives are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .科学研究应用
抗疟应用
Santos 等人 (2015) 的一项研究探索了结构相似的化合物 3-哌啶-4-基-1H-吲哚的抗疟特性。该研究发现了一种对耐药和敏感的恶性疟原虫菌株均具有显着抗疟活性的新化合物,突出了该支架作为新型抗疟化学型的潜力 (S. A. Santos 等,2015).
合成和立体化学分析
Król 等人 (2022) 对新型手性 3-(哌啶-3-基)-1H-吲哚衍生物的合成进行了研究,证明了立体化学在药物开发中的重要性。这项研究为这些化合物的合成和绝对构型提供了宝贵的见解,这对于它们的生物活性至关重要 (M. Król 等,2022).
抗肿瘤特性
Girgis 等人 (2015) 对抗肿瘤活性双螺[3H-吲哚-3,2'-吡咯烷-3',3''-哌啶]-2(1H),4''-二酮的研究显示,对某些肿瘤细胞系的效力高于顺铂和阿霉素等标准参考。这强调了吲哚和哌啶衍生物作为开发新型抗癌药物支架的潜力 (A. S. Girgis 等,2015).
大麻素受体的变构调节
Khurana 等人 (2014) 对吲哚-2-甲酰胺的研究揭示了大麻素 1 型受体 (CB1) 变构调节的关键结构要求。这项研究确定了可以作为有效的 CB1 变构调节剂的化合物,为针对内源性大麻素系统开发疗法提供了新的途径 (Leepakshi Khurana 等,2014).
神经退行性疾病治疗
Buemi 等人 (2013) 将吲哚衍生物鉴定为治疗神经退行性疾病的双重有效剂,既具有 NMDA 受体亲和力,又具有抗氧化特性。这为开发多功能药物以对抗神经退行性疾病指出了一个有希望的方向 (M. R. Buemi 等,2013).
作用机制
Target of Action
Similar compounds with a piperidin-4-yl structure have been used as functionalized cereblon ligands for the development of thalidomide-based protacs .
Mode of Action
It’s worth noting that compounds with a piperidin-4-yl structure can rapidly conjugate with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This suggests that 4-(piperidin-4-yl)-1H-indole hydrochloride might interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have been found to activate hypoxia-inducible factor 1 pathways , suggesting that 4-(piperidin-4-yl)-1H-indole hydrochloride might have a similar effect.
Result of Action
Similar compounds have shown inhibitory bioactivity in hepg2 cells , suggesting that 4-(piperidin-4-yl)-1H-indole hydrochloride might have similar effects.
安全和危害
未来方向
生化分析
Biochemical Properties
4-(Piperidin-4-yl)-1H-indole hydrochloride plays a crucial role in biochemical reactions, particularly in the context of protein degradation and enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to act as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras), which are used for targeted protein degradation . The interaction of 4-(piperidin-4-yl)-1H-indole hydrochloride with enzymes and proteins is primarily mediated through its piperidine and indole moieties, which facilitate binding and subsequent biochemical reactions.
Cellular Effects
The effects of 4-(piperidin-4-yl)-1H-indole hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit anticancer activity by affecting the signaling pathways involved in cell proliferation and apoptosis . Additionally, 4-(piperidin-4-yl)-1H-indole hydrochloride can alter gene expression patterns, leading to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 4-(piperidin-4-yl)-1H-indole hydrochloride involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and proteins, thereby modulating their activity. One notable mechanism is the inhibition of enzyme activity through competitive binding, which can lead to the degradation of target proteins . Furthermore, 4-(piperidin-4-yl)-1H-indole hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(piperidin-4-yl)-1H-indole hydrochloride can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(piperidin-4-yl)-1H-indole hydrochloride remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(piperidin-4-yl)-1H-indole hydrochloride in animal models are dose-dependent. Different dosages of this compound can lead to varying outcomes, including threshold effects and potential toxic or adverse effects at high doses. For instance, studies have demonstrated that higher doses of 4-(piperidin-4-yl)-1H-indole hydrochloride can result in significant inhibition of parasite growth in malaria models, while lower doses may have minimal impact . It is essential to carefully consider the dosage when evaluating the efficacy and safety of this compound in animal studies.
Metabolic Pathways
4-(Piperidin-4-yl)-1H-indole hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression. For example, it has been shown to activate hypoxia-inducible factor 1 pathways, leading to changes in cellular metabolism and adaptation to hypoxic conditions . The interactions of 4-(piperidin-4-yl)-1H-indole hydrochloride with metabolic enzymes are crucial for understanding its overall impact on cellular function.
Transport and Distribution
The transport and distribution of 4-(piperidin-4-yl)-1H-indole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of 4-(piperidin-4-yl)-1H-indole hydrochloride within cells are influenced by its interactions with transporters and binding proteins, which facilitate its movement and retention within specific cellular regions .
Subcellular Localization
The subcellular localization of 4-(piperidin-4-yl)-1H-indole hydrochloride is a critical factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, the presence of specific functional groups in 4-(piperidin-4-yl)-1H-indole hydrochloride can facilitate its localization to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
属性
IUPAC Name |
4-piperidin-4-yl-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1;/h1-3,6,9-10,14-15H,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXUPFYNOOVSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C3C=CNC3=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


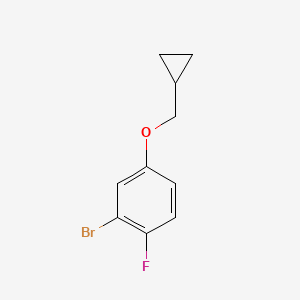
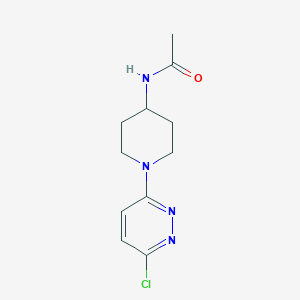
![N-[2-(3-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1471908.png)
![3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471909.png)


